molecular formula C10H20N2O3 B2689951 Tert-butyl 3-(2-aminoethoxy)azetidine-1-carboxylate CAS No. 898271-41-5

Tert-butyl 3-(2-aminoethoxy)azetidine-1-carboxylate

Cat. No. B2689951
Key on ui cas rn: 898271-41-5
M. Wt: 216.281
InChI Key: IGZIPLMOZHQEPQ-UHFFFAOYSA-N
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Patent
US07723333B2

Procedure details

A mixture of tert-butyl 3-(cyanomethoxy)azetidine-1-carboxylate (0.46 g, 2.19 mmol) and 10% Pd/C (10%) in EtOH was stirred under H2 gas at 3 atm. After 3 h the reaction mixture was filtered through celite and the filtrate evaporated to dryness to give the title compound (0.41 g, 87%) as an oil. 1H NMR (CDCl3): δ 4.27-4.20 (m, 1H), 4.08 (t, 2H), 3.84 (dd, 2H), 3.49 (t, 2H), 2.84 (t, 2H), 1.45 (s, 9H); 13C NMR (CDCl3): δ 156.6, 79.7, 68.3, 68.2, 56.7, 49.4, 28.6.
Name
tert-butyl 3-(cyanomethoxy)azetidine-1-carboxylate
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][O:4][CH:5]1[CH2:8][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:6]1)#[N:2]>CCO.[Pd]>[NH2:2][CH2:1][CH2:3][O:4][CH:5]1[CH2:8][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:6]1

Inputs

Step One
Name
tert-butyl 3-(cyanomethoxy)azetidine-1-carboxylate
Quantity
0.46 g
Type
reactant
Smiles
C(#N)COC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under H2 gas at 3 atm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 3 h the reaction mixture was filtered through celite
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NCCOC1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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